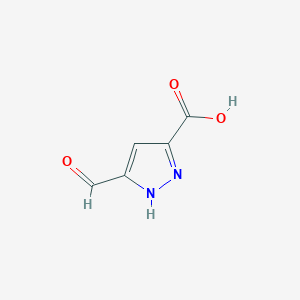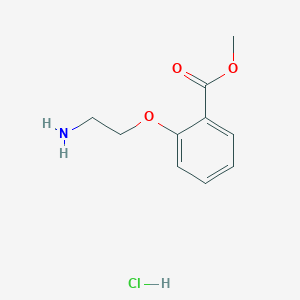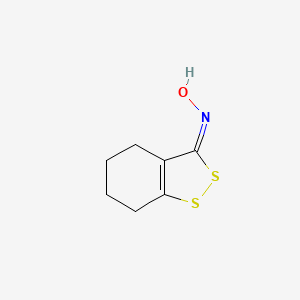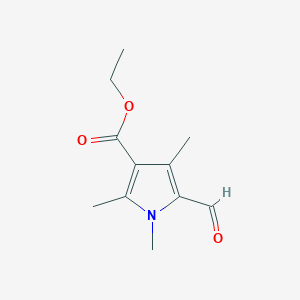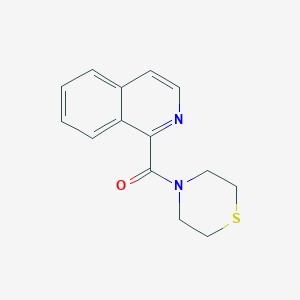
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone, referred to as ITM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 336.47 g/mol. ITM is a versatile compound that has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM is also of interest due to its potential therapeutic and pharmacological activities.
Scientific Research Applications
ITM has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM has been used to study the structure-activity relationship of various drugs, as well as to investigate the mechanisms of action of various drugs. ITM has also been used to study the effects of various drugs on the human body, including the effects on the brain, heart, and other organs.
Mechanism of Action
The mechanism of action of ITM is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, as well as a partial agonist of the serotonin receptor 5-HT2C. ITM is also believed to act as an antagonist of the dopamine receptor D2. These mechanisms are believed to be responsible for the therapeutic and pharmacological activities of ITM.
Biochemical and Physiological Effects
ITM has been shown to have a variety of biochemical and physiological effects. In animal studies, ITM has been shown to reduce anxiety and depression-like behavior. ITM has also been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. In addition, ITM has been shown to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.
Advantages and Limitations for Lab Experiments
ITM is a versatile compound that has a variety of advantages for lab experiments. ITM is relatively easy to synthesize, and its effects can be easily studied in a variety of lab experiments. Furthermore, ITM is relatively stable, and can be stored for a long period of time without significant degradation. However, ITM is also limited in its applications, as it is not suitable for studies involving large numbers of animals or human subjects.
Future Directions
There are a variety of potential future directions for research involving ITM. First, further studies are needed to elucidate the exact mechanisms of action of ITM and its effects on the human body. Second, further studies are needed to explore the potential therapeutic and pharmacological applications of ITM. Third, further studies are needed to explore the potential of ITM for drug design and development. Fourth, further studies are needed to explore the potential of ITM for the treatment of various diseases and disorders. Finally, further studies are needed to explore the potential of ITM as a dietary supplement or nutraceutical.
Synthesis Methods
ITM is typically synthesized via a multi-step process starting with the reaction of isocyanide with thiomorpholine in the presence of a base. This reaction yields a cyclic urea, which is then reacted with ethyl acetoacetate and anhydrous aluminum chloride to form the desired ITM.
properties
IUPAC Name |
isoquinolin-1-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWWPQIMFNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592317 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone | |
CAS RN |
864685-18-7 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

